Methyl 5-chloro-2-methylnicotinate
Overview
Description
Methyl 5-chloro-2-methylnicotinate is a chemical compound with the molecular formula C8H8ClNO2 . It has a molecular weight of 185.609 . It is used in life science research and is categorized under esters .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8ClNO2/c1-5-7(8(11)12-2)3-6(9)4-10-5/h3-4H,1-2H3 . This code provides a specific identifier for the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . The compound should be stored in a closed vessel .Scientific Research Applications
Synthesis and Development of P2Y12 Antagonists
Methyl 5-chloro-2-methylnicotinate has been used in the synthesis and development of key intermediates for P2Y12 antagonists, essential in the treatment of thrombosis and other cardiovascular diseases. Bell et al. (2012) developed an efficient route for the manufacture of Ethyl 6-chloro-5-cyano-2-methylnicotinate, a key intermediate in the preparation of these antagonists. This synthesis route significantly improved the process in terms of yield and purity (Bell et al., 2012). Andersen et al. (2013) also worked on the development of a multi-kilogram-scale synthesis of AZD1283, a selective P2Y12 antagonist, utilizing Ethyl 6-chloro-5-cyano-2-methylnicotinate (Andersen et al., 2013).
Synthesis of Naphthyridines and Nicotinic Acid Derivatives
Ikekawa (1958) described a synthetic process using ethyl 2-methylnicotinate, a compound closely related to this compound, for the synthesis of naphthyridines, compounds with potential biological activity (Ikekawa, 1958).
Enzymatic Hydroxylation Studies
Tinschert et al. (2000) explored the enzymatic activity of Ralstonia/Burkholderia sp. strain DSM 6920, which hydroxylates substrates like 6-methylnicotinate to produce hydroxylated heterocyclic carboxylic acid derivatives, demonstrating the potential biotechnological applications of these compounds (Tinschert et al., 2000).
Studies on DNA Methylation and Epigenetics
This compound's structural similarity to other methyl-nicotinates, which have been used in research, points to its potential applications in epigenetic studies. Tahiliani et al. (2009) investigated the conversion of 5-methylcytosine to 5-hydroxymethylcytosine in mammalian DNA, a process crucial for understanding DNA methylation and its role in gene regulation and cellular differentiation (Tahiliani et al., 2009).
Chemical and Biological Stability
Ross and Katzman (2008) studied the stability of methylnicotinate in aqueous solutions, used in the 'niacin patch test', indicating its chemical and biological stability, which is essential for its use in clinical applications (Ross & Katzman, 2008).
Coordination Chemistry and Materials Science
Li et al. (2014) explored the structural diversity of 5-methylnicotinate coordination complexes, demonstrating the compound's utility in coordination chemistry and potential applications in materials science (Li et al., 2014).
Safety and Hazards
Methyl 5-chloro-2-methylnicotinate is labeled with the signal word “Warning” and is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Mechanism of Action
Target of Action
Methyl 5-chloro-2-methylnicotinate is a derivative of Methyl nicotinate . The primary target of Methyl nicotinate is thought to be peripheral blood capillaries . It acts as a peripheral vasodilator to enhance local blood flow at the site of application .
Mode of Action
It is thought that methyl nicotinate promotes the release of prostaglandin d2 . This compound is strictly locally-acting due to its short half-life .
Biochemical Pathways
The vasodilation effect of methyl nicotinate might influence various biochemical pathways related to blood flow and nutrient delivery .
Pharmacokinetics
It is known that methyl nicotinate has high gastrointestinal absorption . It is also a permeant of the blood-brain barrier .
Result of Action
The vasodilation effect of methyl nicotinate can lead to enhanced local blood flow at the site of application .
Biochemical Analysis
Biochemical Properties
It is known that it has a high gastrointestinal absorption and is a potential inhibitor of CYP1A2, an enzyme involved in drug metabolism
Cellular Effects
It is known that methyl esters of niacin, such as Methyl 5-chloro-2-methylnicotinate, can act as rubefacients, causing peripheral vasodilation . This suggests that this compound may have effects on cell signaling pathways and cellular metabolism.
Molecular Mechanism
It is thought to involve peripheral vasodilation, which suggests that it may interact with biomolecules involved in vasodilation
Metabolic Pathways
It is known that it is a potential inhibitor of CYP1A2 , suggesting that it may interact with this enzyme
Properties
IUPAC Name |
methyl 5-chloro-2-methylpyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-5-7(8(11)12-2)3-6(9)4-10-5/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYEIGXOFICMHDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)Cl)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00446383 | |
Record name | methyl 5-chloro-2-methylnicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00446383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
350597-49-8 | |
Record name | methyl 5-chloro-2-methylnicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00446383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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